
N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine is a complex organic compound characterized by the presence of a benzimidazole core substituted with a trifluoromethyl group and a dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
The dimethoxybenzyl moiety is usually introduced through a nucleophilic substitution reaction, where the benzimidazole core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the benzimidazole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to partially or fully reduced benzimidazole compounds.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the benzimidazole core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine can be compared with other benzimidazole derivatives, such as:
N-(3,4-dimethoxybenzyl)trifluoroacetamide: Similar in structure but lacks the benzimidazole core.
N-(3,4-dimethoxybenzyl)octanamide: Contains a different substituent, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H16F3N3O2 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C17H16F3N3O2/c1-24-13-7-6-10(8-14(13)25-2)9-21-11-4-3-5-12-15(11)23-16(22-12)17(18,19)20/h3-8,21H,9H2,1-2H3,(H,22,23) |
InChI Key |
HXTGGIKJZAQJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC3=C2N=C(N3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.